molecular formula C18H18O2 B12624958 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one CAS No. 921625-35-6

4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one

Cat. No.: B12624958
CAS No.: 921625-35-6
M. Wt: 266.3 g/mol
InChI Key: IXQDSZCINGYAOK-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one is an organic compound characterized by a hydroxymethyl group attached to a pent-1-en-3-one backbone with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with acetone, followed by a series of reactions to introduce the hydroxymethyl group. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel may be used in hydrogenation steps, and continuous flow reactors can be employed to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens or nitrating agents can be used under acidic conditions for substitution reactions.

Major Products

    Oxidation: Formation of 4-(Carboxymethyl)-1,5-diphenylpent-1-en-3-one.

    Reduction: Formation of 4-(Hydroxymethyl)-1,5-diphenylpentan-3-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic pockets in proteins, potentially altering their function. The compound may also participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: Known for its use in the production of renewable chemicals and fuels.

    4-Methylimidazole: Used in various industrial applications, including as a precursor for pharmaceuticals.

Uniqueness

4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one is unique due to its combination of a hydroxymethyl group and two phenyl groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

921625-35-6

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

4-benzyl-5-hydroxy-1-phenylpent-1-en-3-one

InChI

InChI=1S/C18H18O2/c19-14-17(13-16-9-5-2-6-10-16)18(20)12-11-15-7-3-1-4-8-15/h1-12,17,19H,13-14H2

InChI Key

IXQDSZCINGYAOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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